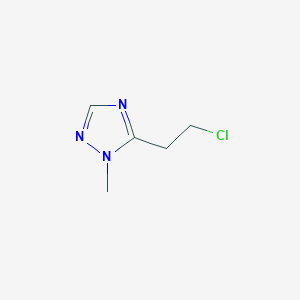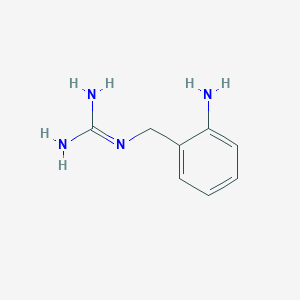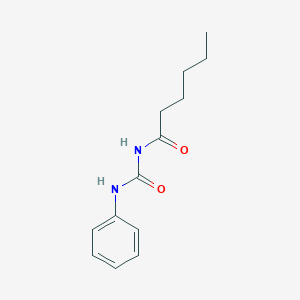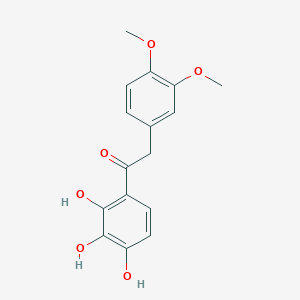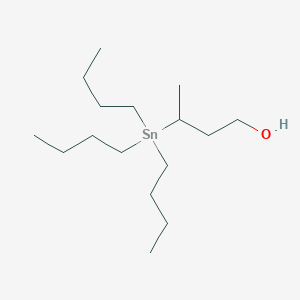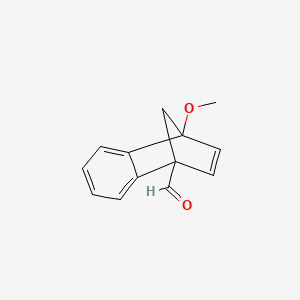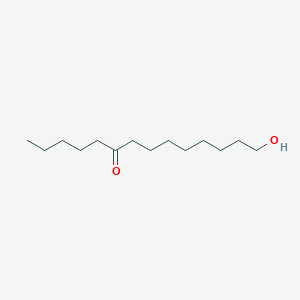![molecular formula C10H10O4S B14344117 Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate CAS No. 101901-11-5](/img/structure/B14344117.png)
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is an organic compound with a unique structure that includes a dioxocyclohexadiene ring and a sulfanyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate typically involves the reaction of ethyl acetate with a dioxocyclohexadiene derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the sulfanyl group is introduced to the dioxocyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexadiene ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxocyclohexadiene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell growth and proliferation, making it a potential anticancer agent . The pathways involved include the inhibition of signaling cascades that regulate cell division and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,6-dioxocyclohexa-1,4-diene-1-sulfonate
- N-(3,6-dioxocyclohexa-1,4-dienyl)-acetamide
- 3,3’-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium)
Uniqueness
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is unique due to its specific combination of a dioxocyclohexadiene ring and a sulfanyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
101901-11-5 |
|---|---|
Molekularformel |
C10H10O4S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
ethyl 2-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylacetate |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
YOOURLKQOSBGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


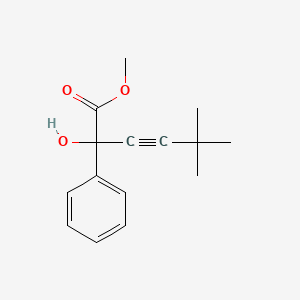
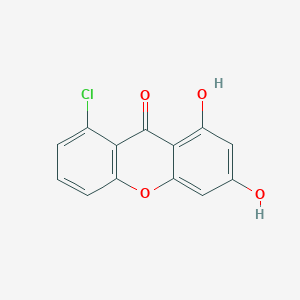

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
